molecular formula C21H20O5 B5750638 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-2-methyl-4H-chromen-4-one

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-2-methyl-4H-chromen-4-one

Cat. No.: B5750638
M. Wt: 352.4 g/mol
InChI Key: LMBHKAWZFQGFAN-UHFFFAOYSA-N
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Description

This compound is a chromen-4-one derivative featuring a 3,4-dihydro-2H-1,5-benzodioxepin substituent at the 3-position, an ethoxy group at the 7-position, and a methyl group at the 2-position. Chromen-4-one scaffolds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic properties .

Properties

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-3-23-15-6-7-16-18(12-15)26-13(2)20(21(16)22)14-5-8-17-19(11-14)25-10-4-9-24-17/h5-8,11-12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBHKAWZFQGFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC4=C(C=C3)OCCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxepin moiety, followed by the introduction of the chromenone structure. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-2-methyl-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s substituents differentiate it from related chromen-4-one derivatives:

Compound Name Substituents Molecular Formula Key Features References
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-2-methyl-4H-chromen-4-one 7-ethoxy, 2-methyl, 3-benzodioxepin C₂₂H₂₂O₅ Ethoxy enhances lipophilicity; methyl stabilizes chromenone core.
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one 7-hydroxy, 2-methyl, 3-benzodioxin C₁₉H₁₆O₅ Hydroxy group increases polarity; benzodioxin reduces ring strain compared to benzodioxepin.
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-isopropoxy-6-propyl-4H-chromen-4-one 7-isopropoxy, 6-propyl C₂₄H₂₆O₅ Isopropoxy and propyl groups enhance hydrophobicity; bulky substituents may hinder metabolic clearance.
1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one 8-bromo, 7-acetyl C₁₂H₁₃BrO₃ Bromine introduces electron-withdrawing effects; acetyl group may improve reactivity.

Key Observations :

  • Ethoxy vs. Hydroxy/Isopropoxy: The ethoxy group in the target compound balances moderate lipophilicity and metabolic stability, whereas hydroxy analogs (e.g., ) are more polar and prone to phase II metabolism.
  • Benzodioxepin vs. Benzodioxin : The seven-membered benzodioxepin ring in the target compound introduces conformational flexibility, which may enhance binding to biological targets compared to the six-membered benzodioxin .
Cytotoxicity and Toxicity Profiles
  • Ethyl Acetate Extract of Protium javanicum : Containing 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one, this extract demonstrated an LC₅₀ of 134.90 ppm against Artemia salina larvae, suggesting significant cytotoxicity . The ethoxy group in the target compound may similarly enhance toxicity compared to hydroxy or methoxy analogs.
  • Neobavaisoflavone (7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one) : Exhibits antioxidant and anti-inflammatory activity via molecular docking with Aβ42, a protein implicated in neurodegenerative diseases . The target compound’s benzodioxepin group could modulate similar interactions.
Structural Modifications and Pharmacokinetics
  • Trifluoromethyl Derivative (C₂₃H₂₀F₃O₅) : A trifluoromethyl group in analogs (e.g., ) improves metabolic stability and electron-withdrawing effects, though it may increase molecular weight and reduce solubility.

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